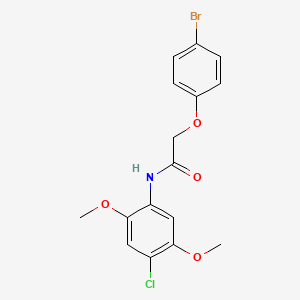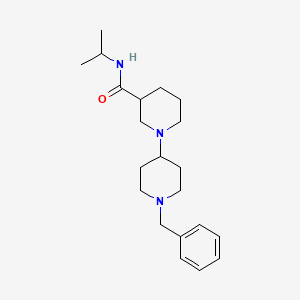![molecular formula C23H25N3O B6105103 2-(4-ethylphenyl)-4-[(4-methyl-1-piperazinyl)carbonyl]quinoline](/img/structure/B6105103.png)
2-(4-ethylphenyl)-4-[(4-methyl-1-piperazinyl)carbonyl]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-ethylphenyl)-4-[(4-methyl-1-piperazinyl)carbonyl]quinoline is a chemical compound that is widely used in scientific research. It is a member of the quinoline family of compounds and has been found to exhibit a range of biochemical and physiological effects.
作用機序
The mechanism of action for 2-(4-ethylphenyl)-4-[(4-methyl-1-piperazinyl)carbonyl]quinoline is not fully understood. However, it is believed to act by inhibiting DNA synthesis and inducing apoptosis in cancer cells. It may also act by disrupting the membrane potential of bacterial cells and inhibiting the growth of malaria parasites.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit the growth of various bacterial strains and malaria parasites. In addition, it has been used as a fluorescent probe for imaging cellular structures.
実験室実験の利点と制限
One of the main advantages of 2-(4-ethylphenyl)-4-[(4-methyl-1-piperazinyl)carbonyl]quinoline is its versatility. It can be used in a range of scientific research applications, including as an antimicrobial, antimalarial, and anticancer agent. It is also relatively easy to synthesize and yields a high purity product. However, one of the limitations of this compound is that its mechanism of action is not fully understood. This makes it difficult to optimize its use in lab experiments.
将来の方向性
There are several potential future directions for research on 2-(4-ethylphenyl)-4-[(4-methyl-1-piperazinyl)carbonyl]quinoline. One area of interest is its use as a fluorescent probe for imaging cellular structures. Further research could focus on optimizing its use in this application. Another area of interest is its potential as an anticancer agent. Future research could focus on identifying the specific mechanisms by which it induces apoptosis in cancer cells. Finally, there is potential for further research on its use as an antimicrobial and antimalarial agent.
合成法
The synthesis method for 2-(4-ethylphenyl)-4-[(4-methyl-1-piperazinyl)carbonyl]quinoline involves the reaction of 4-ethylbenzoyl chloride with 4-methylpiperazine in the presence of sodium hydride. The resulting intermediate is then reacted with 2-aminobenzophenone to produce the final product. The synthesis method is relatively straightforward and yields a high purity product.
科学的研究の応用
2-(4-ethylphenyl)-4-[(4-methyl-1-piperazinyl)carbonyl]quinoline has a range of scientific research applications. It has been found to exhibit antimicrobial, antimalarial, and anticancer properties. It has also been used as a fluorescent probe for imaging cellular structures and as a ligand for studying receptor binding.
特性
IUPAC Name |
[2-(4-ethylphenyl)quinolin-4-yl]-(4-methylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O/c1-3-17-8-10-18(11-9-17)22-16-20(19-6-4-5-7-21(19)24-22)23(27)26-14-12-25(2)13-15-26/h4-11,16H,3,12-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZAKNFBFEXONEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCN(CC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(4-hydroxybenzylidene)amino]-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B6105027.png)
![5-bromo-N-[3-(butyrylamino)phenyl]-2-iodobenzamide](/img/structure/B6105029.png)
![2-{2-[4-(1,2,3,4-tetrahydro-2-naphthalenyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B6105032.png)
![5-ethyl-2-mercapto-6-methyl-3-(1H-pyrazol-3-ylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6105039.png)
![methyl 4-ethyl-5-methyl-2-[(3,4,5-trimethoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B6105041.png)
![ethyl 3-(2,4-difluorobenzyl)-1-{[(2,4-difluorophenyl)amino]carbonyl}-3-piperidinecarboxylate](/img/structure/B6105049.png)
![1-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-3-[(2-methylphenoxy)methyl]piperidine](/img/structure/B6105055.png)
![3-[2-(3-methoxyphenyl)ethyl]-1-(3-thienylcarbonyl)piperidine](/img/structure/B6105061.png)

![3-ethyl-2-[2-(2-hydroxyphenyl)vinyl]-6-iodo-4(3H)-quinazolinone](/img/structure/B6105073.png)
![1-[2-hydroxy-3-(4-methoxy-2-{[(2-methoxy-2-methylpropyl)amino]methyl}phenoxy)propyl]-4-piperidinol](/img/structure/B6105086.png)
![ethyl 5-acetyl-4-methyl-2-{[3-(4-methylphenyl)acryloyl]amino}-3-thiophenecarboxylate](/img/structure/B6105091.png)

![5-[(2,6-difluorophenoxy)methyl]-N-[1-(4-fluorophenyl)propyl]-3-isoxazolecarboxamide](/img/structure/B6105129.png)